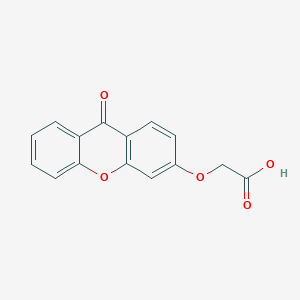

![molecular formula C5H5N5O B3119737 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 2537-04-4](/img/structure/B3119737.png)

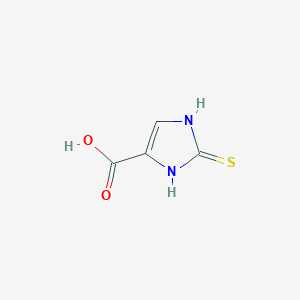

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

説明

“6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” is a chemical compound that has been identified for its potential efficacy against visceral leishmaniasis . This compound has been optimized to show efficacy when orally dosed in a mouse model of visceral leishmaniasis .

Molecular Structure Analysis

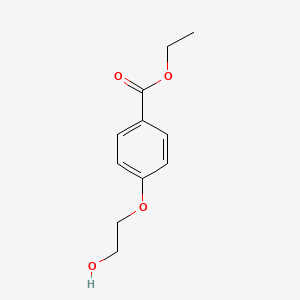

The molecular structure of “this compound” is characterized by a pyrazolo[3,4-d]pyrimidine scaffold . The molecular weight of this compound is 135.1267 .科学的研究の応用

Anti-Inflammatory and Anti-Ulcer Activities

Derivatives of 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one have been synthesized and evaluated for their anti-inflammatory and ulcerogenicity properties. Studies have shown that certain derivatives exhibit significant anti-inflammatory activity with minimal ulcerogenic effects, indicating their potential as therapeutic agents for inflammation-related disorders. The correlation between the biological activity of these compounds and their lipophilicity suggests that modifying the chemical structure could influence their efficacy and safety profile (El-Tombary, 2013).

Antitubercular and Anti-Inflammatory Properties

Newly synthesized pyrazolo[3,4-d]pyrimidines have been reported to possess significant anti-inflammatory and antitubercular activities. These compounds have shown promising results in inhibiting the signaling mediated by proinflammatory cytokines, which are involved in the progression of inflammation and mycobacterium tuberculosis infections. This suggests the potential of pyrazolo[3,4-d]pyrimidines in treating inflammatory diseases and tuberculosis (Kulkarni et al., 2020).

Role in Memory Formation and Recall

Research has indicated a direct involvement of Src family of tyrosine kinases in memory formation and recall, with specific inhibitors like 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-D]pyrimidine (PP2) showing potential in blocking short- and long-term memory formation. This highlights the role of pyrazolo[3,4-d]pyrimidin-4(7H)-one derivatives in neurological studies and their potential therapeutic applications in memory-related disorders (Bevilaqua et al., 2003).

Cytoprotective and Antiulcer Activities

Derivatives related to this compound, such as 4,6-bis(1H-pyrazol-1-yl)pyrimidine, have demonstrated cytoprotective effects against HCI.ethanol-induced gastric lesions in rats, indicating their potential as cytoprotective drugs for treating gastric mucosal ulcers (Ikeda et al., 1997).

Tyrosine Kinase Inhibition and Antitumoral Activity

Novel pyrazolopyrimidine derivatives have been evaluated for their tyrosine kinase inhibition and antitumoral activity, particularly in primary papillary dedifferentiated thyroid cancer cells. These compounds have shown significant antiproliferative effects, opening avenues for their clinical evaluation in cancer therapeutics (Antonelli et al., 2011).

作用機序

Target of Action

The primary targets of 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one are Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 3 (JAK3) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . JAK3 is involved in signal transduction from cytokine receptors to the nucleus, playing a key role in immune responses .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It binds to the active site of CDK2, leading to significant inhibition of the enzyme . The compound also acts as a potent selective inhibitor of JAK3 .

Biochemical Pathways

By inhibiting CDK2, the compound interferes with the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest and apoptosis, especially in cancer cells . The inhibition of JAK3 disrupts the JAK-STAT signaling pathway, which plays a crucial role in immune responses .

Pharmacokinetics

The compound has shown efficacy when orally dosed in a mouse model of visceral leishmaniasis , suggesting good bioavailability.

Result of Action

The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cancer cell lines . The compound also shows efficacy against visceral leishmaniasis when orally dosed in a mouse model .

生化学分析

Biochemical Properties

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to its biochemical properties . For instance, it has been found to show efficacy against visceral leishmaniasis when orally dosed in a mouse model .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown superior cytotoxic activities against certain cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

特性

IUPAC Name |

6-amino-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H4,6,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUZJVLPAKJIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277077 | |

| Record name | 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2537-04-4 | |

| Record name | HAPP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B3119696.png)

![Methyl thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B3119709.png)

![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3119762.png)